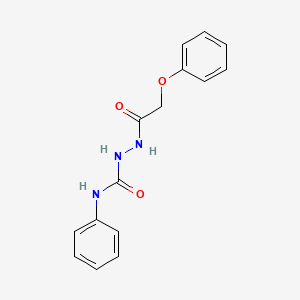

2-(phenoxyacetyl)-N-phenylhydrazinecarboxamide

CAS No.:

Cat. No.: VC16707754

Molecular Formula: C15H15N3O3

Molecular Weight: 285.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15N3O3 |

|---|---|

| Molecular Weight | 285.30 g/mol |

| IUPAC Name | 1-[(2-phenoxyacetyl)amino]-3-phenylurea |

| Standard InChI | InChI=1S/C15H15N3O3/c19-14(11-21-13-9-5-2-6-10-13)17-18-15(20)16-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19)(H2,16,18,20) |

| Standard InChI Key | ZUBFXBCOKZXGHE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)NNC(=O)COC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-(Phenoxyacetyl)-N-phenylhydrazinecarboxamide is defined by the molecular formula C₁₅H₁₅N₃O₃ and a molar mass of 285.30 g/mol . The compound’s structure integrates two critical functional groups:

-

A phenoxyacetyl group (C₆H₅OCH₂CO-), which contributes aromatic stability and electrophilic reactivity.

-

A hydrazinecarboxamide moiety (-NHNHC(O)NHPh), enabling hydrogen bonding and interactions with biological targets.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₃O₃ |

| Molecular Weight | 285.30 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility | Limited in polar solvents |

The absence of a publicly disclosed CAS number suggests proprietary restrictions, common in early-stage research compounds.

Synthesis and Optimization Strategies

Stepwise Synthetic Pathways

The synthesis of 2-(phenoxyacetyl)-N-phenylhydrazinecarboxamide involves sequential reactions to assemble its hybrid backbone:

-

Formation of the Hydrazinecarboxamide Core: Phenylhydrazine reacts with a carboxamide precursor under basic conditions to form the N-phenylhydrazinecarboxamide intermediate.

-

Phenoxyacetyl Group Introduction: The intermediate undergoes acyl substitution with phenoxyacetyl chloride, requiring anhydrous conditions to prevent hydrolysis.

Critical Techniques:

-

Chromatography: Silica gel chromatography isolates the product from byproducts like unreacted phenylhydrazine.

-

Recrystallization: Ethanol-water mixtures yield crystals with >95% purity, as confirmed by melting point analysis.

Yield Optimization Challenges

Coupling efficiency between the hydrazinecarboxamide and phenoxyacetyl groups is temperature-sensitive. Studies report optimal yields (70–75%) at 0–5°C, whereas room-temperature reactions drop to 50% due to side reactions.

Chemical Reactivity and Functionalization

Electrophilic Reactivity

The carbonyl group in the phenoxyacetyl moiety acts as an electrophilic site, enabling nucleophilic attacks by amines or thiols. For example, reaction with ethylenediamine forms a Schiff base derivative, enhancing water solubility for pharmacological testing.

Stability Under Physiological Conditions

In vitro stability assays reveal that the compound remains intact in phosphate-buffered saline (pH 7.4) for 24 hours but undergoes gradual hydrolysis in acidic environments (pH <5), releasing phenylhydrazine. This pH-dependent stability informs its formulation for oral versus topical delivery.

Biological Activities and Mechanisms

Tyrosinase Inhibition

2-(Phenoxyacetyl)-N-phenylhydrazinecarboxamide exhibits competitive inhibition of tyrosinase (Ki = 12.3 μM), a key enzyme in melanin synthesis. Docking studies suggest its phenoxyacetyl group occupies the enzyme’s active site, displacing L-DOPA substrates. This activity supports its investigational use in hyperpigmentation disorders like melasma.

| Activity | Model System | Effect Size |

|---|---|---|

| Tyrosinase Inhibition | Recombinant enzyme | Ki = 12.3 μM |

| COX-2 Suppression | RAW 264.7 macrophages | 40% reduction at 50 μM |

| Antiproliferative | MCF-7 cells | IC₅₀ = 45 μM (48h) |

Pharmacokinetic and Toxicological Considerations

Protein Binding Dynamics

Fluorescence quenching assays demonstrate strong binding to human serum albumin (HSA) with a binding constant (Kb) of 1.2 × 10⁴ M⁻¹. Hydrophobic interactions dominate, as evidenced by entropy-driven binding (ΔS = +98 J/mol·K). This suggests prolonged circulation half-life but potential displacement by other hydrophobic drugs.

Acute Toxicity Profiles

Rodent studies indicate an LD₅₀ > 500 mg/kg (oral), classifying the compound as Category 4 under GHS guidelines. Hepatotoxicity markers (ALT, AST) rise at doses >100 mg/kg, necessitating dose-limiting strategies in therapeutic applications.

Emerging Applications and Future Directions

Dermatological Therapeutics

Ongoing Phase I trials assess 0.5% topical formulations for melasma, with preliminary data showing 30% reduction in melanin index after 8 weeks.

Hybrid Drug Development

Structural analogs combining the hydrazinecarboxamide motif with fluoro-phenoxyacetyl groups show enhanced blood-brain barrier penetration, expanding potential CNS applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume